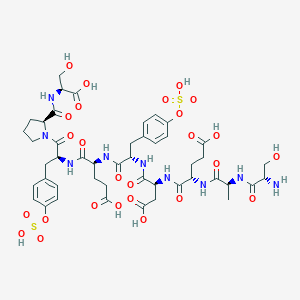
(4-Metil-1,3-tiazol-2-il)acetonitrilo
Descripción general
Descripción
(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methyl-1,3-thiazol-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methyl-1,3-thiazol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1,3-thiazol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluido (4-Metil-1,3-tiazol-2-il)acetonitrilo, se han estudiado por sus propiedades antimicrobianas. Se ha descubierto que son eficaces contra una variedad de cepas bacterianas. El anillo de tiazol puede actuar como una estructura central para el desarrollo de nuevos agentes antimicrobianos, ofreciendo potencialmente alternativas para combatir la resistencia a los antibióticos .
Actividad Anticancerígena
La investigación ha indicado que los compuestos de tiazol pueden exhibir actividades anticancerígenas significativas. Pueden funcionar como agentes citotóxicos contra las células cancerosas, y las modificaciones en la parte de tiazol pueden conducir al desarrollo de nuevos fármacos antineoplásicos .
Actividad Antifúngica
Las propiedades antifúngicas de los derivados de tiazol los convierten en candidatos para el tratamiento de infecciones fúngicas. Los estudios han demostrado que estos compuestos pueden inhibir el crecimiento de varios hongos, lo cual es crucial para las aplicaciones agrícolas y el tratamiento de enfermedades causadas por patógenos fúngicos .
Actividades Herbicidas
Los derivados de tiazol se han explorado por sus actividades herbicidas. Pueden afectar el crecimiento de ciertas plantas y pueden usarse para controlar las malezas en la producción de cultivos. Esta aplicación es particularmente importante para mantener la productividad agrícola y la gestión de los ecosistemas .
Actividades Antiinflamatorias y Analgésicas
Se sabe que los tiazoles poseen actividades antiinflamatorias y analgésicas. Pueden utilizarse para desarrollar fármacos que alivien el dolor y reduzcan la inflamación, lo que es beneficioso para el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Actividad Antiviral
Algunos derivados de tiazol han mostrado promesa en la terapia antiviral. Pueden inhibir la replicación de los virus y pueden servir como base para crear fármacos antirretrovirales, que son esenciales en la lucha contra enfermedades virales como el VIH .
Actividad Neuroprotectora
Los compuestos de tiazol tienen efectos neuroprotectores potenciales. Pueden desempeñar un papel en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño y mejorar las funciones neurológicas .
Actividad Antidiabética
La investigación sobre los derivados de tiazol también se ha extendido a la actividad antidiabética. Estos compuestos pueden influir en el metabolismo de la glucosa y la sensibilidad a la insulina, lo que los convierte en objetivos interesantes para el desarrollo de nuevos tratamientos para la diabetes .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in biological processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives, which include this compound, have been found to have various pharmacokinetic properties . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Action Environment
It is known that environmental factors can influence the action of various chemical compounds . For instance, microbial degradation can play a role in the remediation of certain compounds in the environment .
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRCOBFMZWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353185 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19785-39-8 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)



